![molecular formula C14H21N3O3S B2723431 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine CAS No. 1280928-88-2](/img/structure/B2723431.png)
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” is a chemical compound that contains a morpholine ring and a pyridine ring, both of which are common structures in medicinal chemistry. The compound also contains a piperidine ring, which is a key structural component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is a common structure in medicinal chemistry and is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Insecticidal Applications
Research on pyridine derivatives, including compounds structurally related to 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine, has demonstrated significant insecticidal activity. For instance, certain pyridine derivatives have shown to be effective against cowpea aphids, with one compound exhibiting insecticidal activity about four times that of the reference insecticide acetamiprid. This highlights the potential of such compounds in agricultural pest control efforts (Bakhite et al., 2014).
Materials Science: Ionic Liquid Crystals
The use of piperidinium, piperazinium, and morpholinium cations, closely related to the core structure of the compound , in designing ionic liquid crystals, showcases their versatility in materials science. These cations, when combined with various anions, form compounds with rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases, depending on the cation-anion pairing. This research provides a foundation for developing novel materials with potential applications in displays, sensors, and other electronic devices (Lava et al., 2009).
Pharmaceutical Research
In pharmaceutical research, compounds structurally similar to this compound have been synthesized and evaluated for various biological activities. For example, novel heterocycles have been prepared and analyzed for their antiproliferative activities, with structural characterizations revealing the stability of these molecules through intramolecular hydrogen bonds. This indicates their potential in drug design and development for targeting specific biological pathways (Prasad et al., 2018).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their corrosion inhibition properties on metal surfaces. This research is critical in the field of materials engineering, where preventing corrosion can significantly extend the life and performance of metal components in various industrial applications (Jeeva et al., 2015).
Safety and Hazards
Future Directions
The future directions for “4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” could involve further exploration of its potential biological activities and its use in drug design. Given the structural features of this compound, it could be a valuable scaffold for the development of new pharmaceuticals .
properties
IUPAC Name |
4-(3-piperidin-1-ylsulfonylpyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,17-7-2-1-3-8-17)13-5-4-6-15-14(13)16-9-11-20-12-10-16/h4-6H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICVZDXTDDSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)

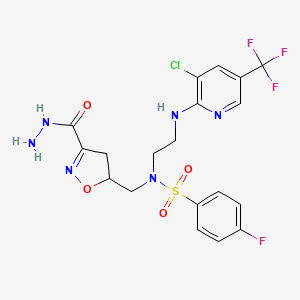
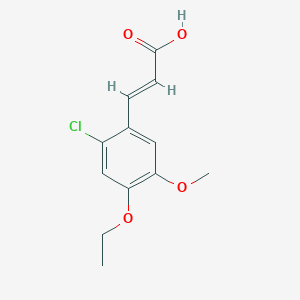
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)
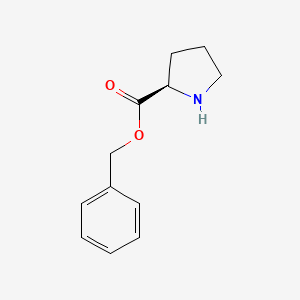
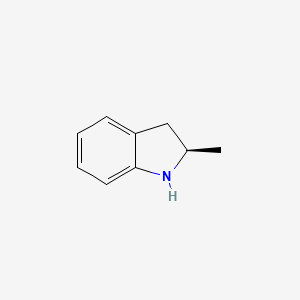

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)
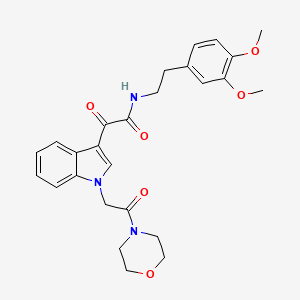
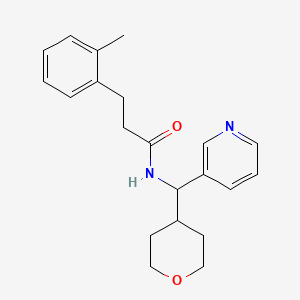
![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B2723371.png)